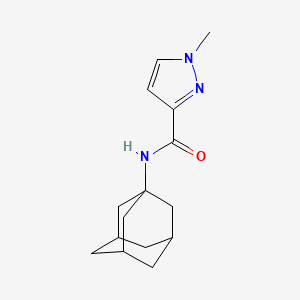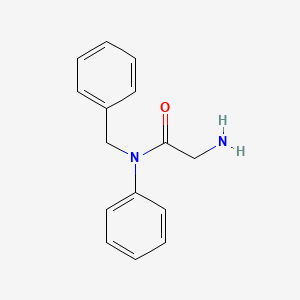
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide (APMC) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. APMC is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Mécanisme D'action
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide works by binding to the heme group of sGC, which prevents the enzyme from catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a decrease in cGMP levels, which can have a variety of downstream effects on biological processes.
Biochemical and Physiological Effects:
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the relaxation of smooth muscle, the inhibition of platelet aggregation, and the reduction of blood pressure. These effects are thought to be mediated by the inhibition of sGC and the subsequent decrease in cGMP levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-adamantyl)-1-methylpyrazole-3-carboxamide in lab experiments is its specificity for sGC, which allows for the selective inhibition of this enzyme. However, N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1-adamantyl)-1-methylpyrazole-3-carboxamide, including the development of more potent and selective sGC inhibitors, the investigation of the effects of N-(1-adamantyl)-1-methylpyrazole-3-carboxamide on other biological processes, and the exploration of potential therapeutic applications for N-(1-adamantyl)-1-methylpyrazole-3-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-adamantyl)-1-methylpyrazole-3-carboxamide and its effects on various physiological processes.
Méthodes De Synthèse
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-adamantylamine with 3-methylpyrazole-5-carboxylic acid. The resulting product can be purified using column chromatography to yield pure N-(1-adamantyl)-1-methylpyrazole-3-carboxamide.
Applications De Recherche Scientifique
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has been used in a variety of scientific research applications, including as a selective inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme plays a key role in the regulation of various physiological processes, including blood pressure and smooth muscle relaxation. By inhibiting sGC, N-(1-adamantyl)-1-methylpyrazole-3-carboxamide can be used to study the effects of this enzyme on various biological processes.
Propriétés
IUPAC Name |
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-18-3-2-13(17-18)14(19)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h2-3,10-12H,4-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTHLPKBZIZEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(1-Adamantyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)

![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)
![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)